7alpha-Hydroxy-4,11-cadinadiene-3,8-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione typically involves the use of sesquiterpenoid precursors. The specific synthetic routes and reaction conditions are not widely documented, but general methods for sesquiterpenoid synthesis include cyclization reactions and functional group modifications .
Industrial Production Methods
the compound can be sourced from natural products and purified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
7alpha-Hydroxy-4,11-cadinadiene-3,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while reduction may produce various hydrocarbon derivatives .
Scientific Research Applications
7alpha-Hydroxy-4,11-cadinadiene-3,8-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways . Detailed studies on its mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione include other sesquiterpenoids such as:
Cadinene: A related sesquiterpenoid with similar structural features.
Humulene: Another sesquiterpenoid with comparable properties.
Farnesene: A sesquiterpenoid with similar applications in various fields.
Properties
IUPAC Name |
(4aR,5S,8R,8aS)-5-hydroxy-3,8-dimethyl-5-prop-1-en-2-yl-4a,7,8,8a-tetrahydro-1H-naphthalene-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8(2)15(18)12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,9,11-12,18H,1,6-7H2,2-4H3/t9-,11+,12+,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEQWOXALWTOIS-CKRXIKOQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C2C1CC(=O)C(=C2)C)(C(=C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@]([C@@H]2[C@H]1CC(=O)C(=C2)C)(C(=C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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